N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide
Description
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide is a synthetic small molecule characterized by a 2,5-dichlorophenyl group linked to a sulfanylacetamide scaffold substituted with a cyclopropyl moiety. Its structural design aligns with pharmacophores known to target serine proteases, particularly those in the coagulation cascade. The 2,5-dichlorophenyl group is a critical motif observed in inhibitors of thrombin and factor XIIa (FXIIa), enzymes involved in thrombosis and inflammation . The cyclopropyl substituent may enhance metabolic stability and selectivity by reducing steric hindrance and modulating hydrophobic interactions within enzyme binding pockets.
Properties
CAS No. |
793730-86-6 |
|---|---|
Molecular Formula |
C11H11Cl2NOS |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C11H11Cl2NOS/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
InChI Key |
IIUIZMAFAQGYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide typically involves the reaction of 2,5-dichlorothiophenol with cyclopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 2,5-dichlorothiophenol: This can be synthesized by the chlorination of thiophenol using chlorine gas or a chlorinating agent.
Reaction with cyclopropylamine: The 2,5-dichlorothiophenol is then reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form the intermediate product.
Acylation with chloroacetyl chloride: The intermediate is then acylated using chloroacetyl chloride to yield n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the cyclopropyl group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-cyclopropylated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide can be contextualized against related compounds, particularly those sharing the 2,5-dichlorophenyl moiety or targeting similar enzymes. Below is a detailed analysis:
Structural Analogues with 2,5-Dichlorophenyl Moieties
The 2,5-dichlorophenyl group is a hallmark of inhibitors targeting the S1 pocket of trypsin-like serine proteases. Key comparisons include:
- Scaffold Differences : Unlike triazole-based inhibitors (e.g., 2,5-dichlorobenzyltriazoles), this compound employs a sulfanylacetamide backbone. This substitution may alter binding kinetics due to differences in hydrogen-bonding capacity and conformational flexibility .
- Substituent Impact : The cyclopropyl group in the acetamide side chain could enhance selectivity for FXIIa over thrombin. In triazole analogs, side-chain modifications (e.g., hydrophobic alkyl groups) reduced IC₅₀ values from ~100 μM to ~10 μM, highlighting the role of substituents in potency .
Enzymatic Selectivity and Mechanism
The 2,5-dichlorophenyl moiety is essential for anchoring inhibitors into the S1 pocket of FXIIa, as demonstrated by crystallographic studies of thrombin inhibitors . However, selectivity between FXIIa and thrombin depends on ancillary interactions:
- Triazole Derivatives : Selective FXIIa inhibition (>10-fold over thrombin) was achieved by optimizing side chains to avoid thrombin’s deeper S3/S4 pockets .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved half-life compared to triazole analogs with labile side chains.
- Toxicity : Dichlorophenyl-containing compounds often exhibit hepatotoxicity risks, but selective FXIIa inhibitors may mitigate off-target effects observed with thrombin inhibitors (e.g., bleeding risks with dabigatran) .
Biological Activity
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and relevant case studies that illustrate its efficacy and applications.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of Sulfanylacetamide : The initial step involves the reaction of 2,5-dichlorophenyl isothiocyanate with cyclopropylamine to form the sulfanylacetamide structure.
- Cyclization : Further cyclization reactions may be employed to enhance the biological activity by modifying functional groups on the phenyl ring.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. The presence of the dichlorophenyl group enhances its binding affinity to molecular targets, which can lead to:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development in treating diseases like cancer and infections.
- Antimicrobial Properties : Studies have indicated that it may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL .
- Anticancer Activity : In a study examining various compounds for their potential anticancer effects, this compound showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes linked to cancer progression and bacterial resistance mechanisms. It was found to inhibit the activity of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50/MIC Values |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | MIC: 32 µg/mL; IC50: 15 µM |
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | Moderate | No | MIC: 64 µg/mL |
| N-(4-phenylthiazol-2-yl)-2-chloroacetamide | Structure | Low | No | MIC: >128 µg/mL |
This table illustrates that this compound has superior antimicrobial and anticancer activities compared to similar compounds.
Case Study 1: Antibacterial Efficacy
A recent study focused on the antibacterial properties of this compound against multi-drug resistant strains of E. coli. The compound was able to reduce bacterial load significantly in vitro and showed promise for further development as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In another investigation involving various cancer cell lines, this compound was tested for cytotoxic effects. Results indicated that it induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a mechanism that warrants further exploration for potential cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
